molecular formula C17H11ClF3N3O2S B15026244 N-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15026244
M. Wt: 413.8 g/mol
InChI Key: GVCPFEHXQPLZQA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a furan ring, a trifluoromethyl-substituted pyrimidine ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as furan-2-carbaldehyde and trifluoromethyl-substituted reagents.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine intermediate.

    Acetamide Formation: The final step involves the acylation of the intermediate with 3-chlorophenyl acetic acid or its derivatives under appropriate conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Aminated Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of novel polymers or materials with specific properties.

Biology

    Enzyme Inhibition: Potential application as an inhibitor of specific enzymes due to its structural features.

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide due to its chemical properties.

    Chemical Sensors: Application in the development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}acetamide: Similar structure with a methyl group instead of trifluoromethyl.

    N-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propionamide: Similar structure with a propionamide group instead of acetamide.

Uniqueness

The presence of the trifluoromethyl group in N-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide may impart unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological activity compared to its analogs.

Properties

Molecular Formula

C17H11ClF3N3O2S

Molecular Weight

413.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H11ClF3N3O2S/c18-10-3-1-4-11(7-10)22-15(25)9-27-16-23-12(13-5-2-6-26-13)8-14(24-16)17(19,20)21/h1-8H,9H2,(H,22,25)

InChI Key

GVCPFEHXQPLZQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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